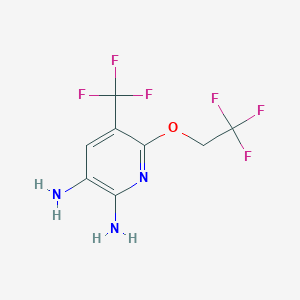![molecular formula C13H22OSi B14304997 3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one CAS No. 113893-24-6](/img/structure/B14304997.png)
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a butynyl chain, which is further connected to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one typically involves the following steps:
Formation of 4-(Trimethylsilyl)but-3-yn-1-ol: This intermediate can be synthesized by reacting trimethylsilylacetylene with formaldehyde in the presence of a base such as sodium hydroxide.
Conversion to this compound: The intermediate 4-(Trimethylsilyl)but-3-yn-1-ol is then subjected to a cyclization reaction with cyclohexanone under acidic conditions to form the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanones.
Wissenschaftliche Forschungsanwendungen
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, enhancing the stability and reactivity of the compound in chemical reactions. Additionally, the cyclohexanone moiety can participate in various biochemical processes, potentially affecting enzyme activity and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trimethylsilyl)but-3-yn-1-ol: A precursor in the synthesis of the target compound.
4-(Trimethylsilyl)-3-butyn-2-one: Another compound with a trimethylsilyl group and a butynyl chain.
Uniqueness
3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one is unique due to its combination of a trimethylsilyl group, a butynyl chain, and a cyclohexanone ring. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
113893-24-6 |
|---|---|
Molekularformel |
C13H22OSi |
Molekulargewicht |
222.40 g/mol |
IUPAC-Name |
3-(4-trimethylsilylbut-3-ynyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22OSi/c1-15(2,3)10-5-4-7-12-8-6-9-13(14)11-12/h12H,4,6-9,11H2,1-3H3 |
InChI-Schlüssel |
KRQZTPPRGNHKJV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCCC1CCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



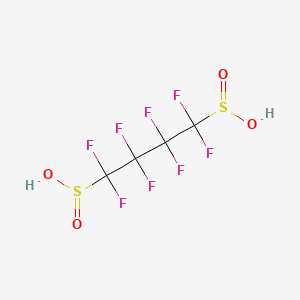
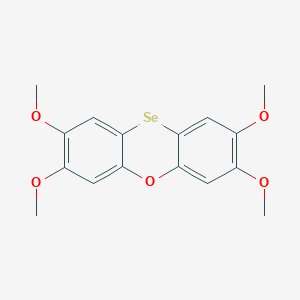
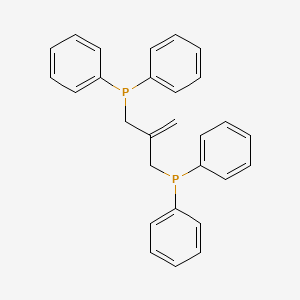
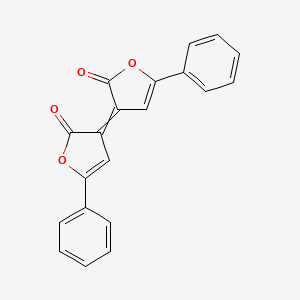
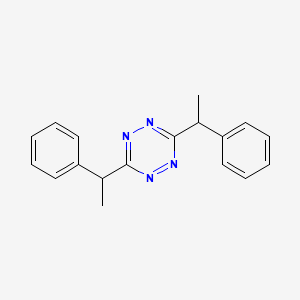
![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
![3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione](/img/structure/B14304948.png)
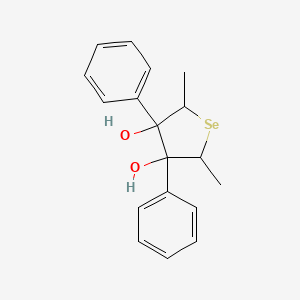
![4-{2-[2-Methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14304959.png)
![{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14304963.png)
![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
